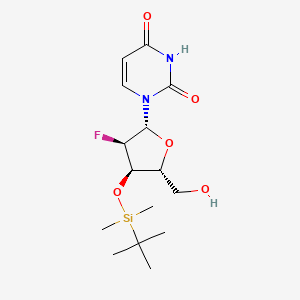

1-((2R,3R,4R,5R)-4-((tert-Butyldimethylsilyl)oxy)-3-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

Descripción general

Descripción

1-((2R,3R,4R,5R)-4-((tert-Butyldimethylsilyl)oxy)-3-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C15H25FN2O5Si and its molecular weight is 360.45 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-((2R,3R,4R,5R)-4-((tert-butyldimethylsilyl)oxy)-3-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The compound has a molecular formula of C₁₉H₃₃F₂N₃O₇Si and a molecular weight of 486.74 g/mol. It features a pyrimidine core substituted with various functional groups that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₃₃F₂N₃O₇Si |

| Molecular Weight | 486.74 g/mol |

| CAS Number | 367511-37-3 |

| Structure | See below |

The biological activity of this compound primarily stems from its interaction with specific biological pathways. Research indicates that it may function as an inhibitor or modulator of enzymes involved in nucleotide metabolism and cellular signaling pathways. The presence of the pyrimidine moiety suggests potential interactions with nucleic acid structures.

Case Studies and Research Findings

- Antiviral Activity : A study demonstrated that derivatives of pyrimidine compounds exhibit antiviral properties against various RNA viruses by inhibiting viral replication mechanisms. The specific compound may share similar properties due to its structural analogies to known antiviral agents .

- Antitumor Effects : Research has shown that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways. Preliminary studies on related compounds suggest that the target compound might also possess antitumor activity through similar mechanisms .

- Neuroprotective Properties : Some derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases. The ability to modulate oxidative stress and inflammatory responses could be a significant aspect of the compound's biological profile .

In Vitro Activity Summary

Aplicaciones Científicas De Investigación

Applications in Medicinal Chemistry

This compound has garnered attention for its potential as a therapeutic agent due to its structural features which allow for interaction with biological targets.

Antiviral Activity

Research indicates that derivatives of pyrimidine diones exhibit antiviral properties. The incorporation of the tetrahydrofuran moiety enhances the bioavailability and efficacy of these compounds against RNA viruses. For instance, studies have shown that similar compounds can inhibit viral replication by interfering with viral RNA synthesis pathways .

Anticancer Properties

Pyrimidine derivatives are known for their anticancer activities. The specific structure of 1-((2R,3R,4R,5R)-4-((tert-butyldimethylsilyl)oxy)-3-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione suggests potential interactions with DNA and RNA polymerases. This can lead to the inhibition of cancer cell proliferation .

Applications in Biochemistry

The compound's unique functional groups make it suitable for various biochemical applications.

RNA Interference Studies

Recent studies have utilized this compound in optochemical control of RNA interference (RNAi). By modifying RNA molecules with silyl-protected groups, researchers can enhance the stability and delivery of RNAi agents in mammalian cells . This application is crucial for therapeutic strategies targeting gene expression.

Synthetic Biology

In synthetic biology, the compound can serve as a building block for the synthesis of modified nucleotides. Its silyl ether functionality allows for selective protection and deprotection steps during nucleotide synthesis, facilitating the creation of complex oligonucleotides .

Synthetic Organic Chemistry Applications

The tert-butyldimethylsilyl (TBDMS) protecting group is widely used in organic synthesis.

Synthesis of Nucleosides

The TBDMS group is employed to protect hydroxyl groups during nucleoside synthesis. This allows for selective reactions at other functional sites without interfering with the TBDMS-protected hydroxyl group. The compound can be synthesized through multi-step reactions involving protected sugar derivatives and pyrimidine bases .

Reagent Development

This compound can also be explored as a reagent in various chemical transformations. Its ability to act as a nucleophile due to the presence of the hydroxymethyl group opens pathways for further functionalization and derivatization in organic synthesis .

Case Studies

- Antiviral Research : A study demonstrated that a related pyrimidine derivative inhibited the replication of hepatitis C virus by targeting viral polymerase activity.

- Cancer Therapeutics : Research published in Journal of Medicinal Chemistry highlighted a series of pyrimidine diones that showed significant cytotoxicity against breast cancer cell lines through apoptosis induction mechanisms.

- RNAi Applications : A recent paper outlined how modifications using TBDMS-protected nucleotides improved the efficacy of siRNA molecules in silencing target genes effectively in vitro and in vivo.

Propiedades

IUPAC Name |

1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25FN2O5Si/c1-15(2,3)24(4,5)23-12-9(8-19)22-13(11(12)16)18-7-6-10(20)17-14(18)21/h6-7,9,11-13,19H,8H2,1-5H3,(H,17,20,21)/t9-,11-,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKWGVZHEXOEALO-OJAKKHQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1C(OC(C1F)N2C=CC(=O)NC2=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=CC(=O)NC2=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25FN2O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.